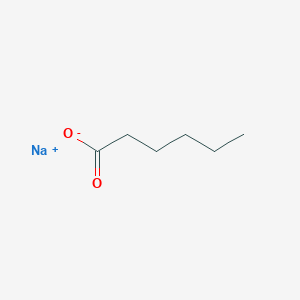

sodium;hexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Sodium Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of sodium hexanoate (B1226103), an organic sodium salt of hexanoic acid. This document consolidates key structural information, relevant biochemical pathways, and a generalized synthesis protocol.

Core Molecular Attributes

Sodium hexanoate is the salt formed from the neutralization of hexanoic acid (also known as caproic acid) with a sodium base. It is classified as a medium-chain fatty acid salt.

The following table summarizes the key identifiers and computed properties of sodium hexanoate.

| Identifier/Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NaO₂ | [1] |

| Molecular Weight | 138.14 g/mol | |

| IUPAC Name | sodium hexanoate | [1] |

| Synonyms | Sodium caproate, Hexanoic acid sodium salt, Sodium capronate | [2] |

| CAS Number | 10051-44-2 | |

| SMILES | CCCCCC(=O)[O-].[Na+] | [1] |

| InChI Key | UDWXLZLRRVQONG-UHFFFAOYSA-M | [1] |

| Appearance | White to off-white powder or solid | |

| Topological Polar Surface Area | 40.1 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Molecular Structure Diagram

The two-dimensional structure of sodium hexanoate, illustrating the ionic bond between the hexanoate anion and the sodium cation, is depicted below.

Synthesis and Metabolic Pathways

Sodium hexanoate is typically synthesized via a straightforward acid-base neutralization reaction. The workflow involves the reaction of hexanoic acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate.[3]

As a human metabolite, hexanoate (the anionic form of hexanoic acid) can be broken down through the beta-oxidation pathway in the mitochondria to produce energy.[1][4] This catabolic process sequentially shortens the fatty acid chain to generate acetyl-CoA, which can then enter the citric acid cycle.

Experimental Protocols

The following section outlines a generalized protocol for the laboratory synthesis of sodium hexanoate. This protocol is derived from general descriptions of neutralization reactions and should be adapted and optimized for specific experimental contexts.

Objective: To synthesize sodium hexanoate from hexanoic acid and sodium hydroxide.

Materials:

-

Hexanoic acid (C₆H₁₂O₂)

-

Sodium hydroxide (NaOH) pellets or a standardized NaOH solution

-

Deionized water

-

Reaction vessel (e.g., beaker or round-bottom flask)

-

Magnetic stirrer and stir bar

-

pH indicator or pH meter

-

Equipment for solvent removal (e.g., rotary evaporator or oven)

Procedure:

-

Preparation of Sodium Hydroxide Solution:

-

If starting with solid NaOH, carefully prepare an aqueous solution of a known concentration (e.g., 1 M). The dissolution of NaOH is highly exothermic and should be performed with caution, preferably in an ice bath.

-

-

Reaction Setup:

-

Place a measured amount of hexanoic acid into the reaction vessel. Hexanoic acid has limited solubility in water.

-

Add the magnetic stir bar to the vessel and begin stirring.

-

-

Neutralization:

-

Slowly add the sodium hydroxide solution to the hexanoic acid. The reaction is exothermic.[5]

-

Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the hexanoic acid is fully neutralized, indicated by a stable pH around 7. The reaction equation is: CH₃(CH₂)₄COOH + NaOH → CH₃(CH₂)₄COONa + H₂O[3]

-

As the reaction proceeds, the insoluble hexanoic acid will be converted to the water-soluble sodium hexanoate, resulting in a clear solution.[6]

-

-

Isolation of Product:

-

Once the reaction is complete, the sodium hexanoate is in an aqueous solution.

-

The solid product can be isolated by removing the water. This can be achieved through methods such as:

-

Evaporation: Heating the solution in an oven to evaporate the water.

-

Spray Drying: An industrial method where the solution is atomized into a hot gas stream.[5]

-

Lyophilization (Freeze-Drying): Freezing the solution and then reducing the pressure to allow the frozen water to sublimate directly from the solid to the gas phase.

-

-

-

Drying and Storage:

-

The resulting solid is sodium hexanoate.

-

Ensure the product is thoroughly dried to remove any residual water.

-

Store the final product in a tightly sealed container in a cool, dry place.

-

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanoate (B1226103), also known as sodium caproate, is the sodium salt of hexanoic acid.[1] It is classified as a short-chain fatty acid (SCFA) salt and is a versatile compound with applications across various industries, including as a food additive, in cosmetics, and notably in pharmaceutical research and drug development.[1] Its role as a human metabolite and its biological activities, such as influencing cellular signaling pathways, make it a compound of significant interest to the scientific community. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathways.

Chemical Properties of Sodium Hexanoate

Sodium hexanoate is an organic sodium salt formed by the replacement of the carboxylic acid proton of hexanoic acid with a sodium ion.[1] It is stable under normal storage conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NaO₂ | [1][2][3] |

| Molecular Weight | 138.14 g/mol | [1][2][3] |

| IUPAC Name | Sodium hexanoate | [1] |

| Synonyms | Sodium caproate, Hexanoic acid sodium salt, Sodium n-hexanoate | [1][2] |

| CAS Number | 10051-44-2 | [1][2] |

| SMILES | CCCCCC(=O)[O-].[Na+] | [1] |

| InChI Key | UDWXLZLRRVQONG-UHFFFAOYSA-M | [2][3] |

Physical Properties of Sodium Hexanoate

The physical characteristics of sodium hexanoate are critical for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source |

| Appearance | White solid powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water | |

| Storage Temperature | 2-8°C | [2][3] |

Visualizations

Chemical Structure of Sodium Hexanoate

Caption: 2D structure of Sodium Hexanoate.

General Experimental Workflow for Characterization

Caption: A typical workflow for the physicochemical characterization of a solid chemical sample.

Signaling Pathways of Short-Chain Fatty Acids

Caption: Dual signaling roles of sodium hexanoate as a SCFA.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize sodium hexanoate.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid sodium hexanoate transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sodium hexanoate sample is completely dry and in a fine powdered form.[4]

-

Load a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.[5] This is achieved by pressing the open end of the tube into the powder and then tapping the sealed end on a hard surface to pack the sample down.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

-

For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.[6]

-

Aqueous Solubility Determination

This protocol provides a general method to determine the solubility of sodium hexanoate in water.

-

Materials: Sodium hexanoate, distilled or deionized water, analytical balance, volumetric flasks, magnetic stirrer and stir bars, filtration apparatus (e.g., syringe filters).

-

Procedure:

-

Prepare a series of solutions by adding increasing, accurately weighed amounts of sodium hexanoate to a fixed volume of water in separate flasks.

-

Alternatively, for a saturated solution, add an excess amount of sodium hexanoate to a known volume of water to create a slurry.

-

Stir the solutions at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the solutions to stand, permitting any undissolved solid to settle.

-

Carefully withdraw an aliquot from the clear supernatant of each solution, taking care not to disturb the undissolved solid.

-

Filter the aliquot to remove any remaining microscopic particles.

-

Analyze the concentration of the dissolved sodium hexanoate in the filtrate using a suitable analytical technique (e.g., HPLC, titration).

-

The highest concentration achieved represents the solubility of sodium hexanoate under the specified conditions.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in sodium hexanoate by measuring the absorption of infrared radiation.

-

Apparatus: FT-IR spectrometer, KBr (potassium bromide) powder (spectroscopic grade), mortar and pestle, pellet press.

-

Procedure (KBr Pellet Method):

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

-

In a mortar, grind 1-2 mg of the sodium hexanoate sample with approximately 100-200 mg of the dry KBr powder until a fine, homogeneous mixture is obtained.[7]

-

Place a small amount of the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent KBr pellet.[7]

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet to subtract any atmospheric and KBr-related absorptions.

-

Acquire the spectrum of the sample pellet. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the bonds within the sodium hexanoate molecule.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of the sodium hexanoate molecule by mapping the chemical environments of its hydrogen atoms.

-

Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., D₂O, as sodium hexanoate is water-soluble), volumetric glassware.

-

Procedure:

-

Dissolve approximately 5-25 mg of sodium hexanoate in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[8]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[8][9]

-

The final sample depth in the NMR tube should be approximately 4-5 cm.[10]

-

Cap the NMR tube and carefully place it in the spinner turbine of the NMR spectrometer.

-

The spectrometer is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. The resulting spectrum will show signals with specific chemical shifts, integration values, and splitting patterns corresponding to the different protons in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure of sodium hexanoate.

-

Apparatus: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, which is suitable for ionic compounds).

-

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of sodium hexanoate (e.g., 10-100 µg/mL) in a suitable volatile solvent mixture, such as water/methanol or water/acetonitrile.[4]

-

Ensure the sample is free of non-volatile salts and buffers, which can interfere with the ESI process.[4]

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

-

The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer.

-

Acquire the mass spectrum. For sodium hexanoate, one would expect to observe ions corresponding to the sodium adduct of hexanoic acid or the hexanoate anion, depending on the polarity mode of the instrument.

-

Biological Signaling Pathways

As a short-chain fatty acid, sodium hexanoate can influence cellular processes through at least two major signaling pathways.[11][12][13]

-

G-Protein Coupled Receptor (GPCR) Activation: SCFAs, including hexanoate, can act as signaling molecules by binding to and activating specific GPCRs on the cell surface, such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[14][15][16] Activation of GPR40, which is highly expressed in pancreatic β-cells, leads to a signaling cascade involving phospholipase C (PLC), the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[15][16] This pathway is known to potentiate glucose-dependent insulin secretion.[14][15]

-

Histone Deacetylase (HDAC) Inhibition: Once inside the cell, SCFAs like hexanoate can act as inhibitors of histone deacetylases (HDACs).[11][17] HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression.[17] By inhibiting HDACs, sodium hexanoate can cause hyperacetylation of histones, which relaxes the chromatin structure and leads to changes in gene expression.[17] This epigenetic modification mechanism is a key area of research for the therapeutic potential of SCFAs in various diseases, including cancer.

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of sodium hexanoate, along with standardized experimental protocols for its characterization and an illustration of its key biological signaling roles. The presented data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working with this multifaceted compound. A thorough understanding of these fundamental properties is essential for its effective application in research and the development of new therapeutic strategies.

References

- 1. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sodium hexanoate 99-100 10051-44-2 [sigmaaldrich.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism | Semantic Scholar [semanticscholar.org]

- 14. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

The Role of Sodium Hexanoate as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexanoate (B1226103), the sodium salt of hexanoic acid, is a short-chain fatty acid (SCFA) that is increasingly recognized for its significant role in human metabolism and physiology. Primarily produced by the gut microbiota through the fermentation of dietary fibers, hexanoate acts as a crucial signaling molecule, influencing a range of biological processes from energy homeostasis to immune regulation. This technical guide provides a comprehensive overview of the current understanding of sodium hexanoate as a human metabolite, with a focus on its metabolic pathways, physiological effects, and potential therapeutic applications. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in this burgeoning field.

Introduction

Sodium hexanoate (also known as sodium caproate) is a six-carbon SCFA that has garnered considerable attention for its multifaceted roles in human health and disease.[1][2] Unlike the more abundant SCFAs such as acetate, propionate, and butyrate, the physiological effects of hexanoate are less well-characterized, yet emerging evidence suggests its potent bioactivity.[3][4] This guide aims to consolidate the current knowledge on sodium hexanoate, providing a technical foundation for further research and development.

Production, Absorption, and Metabolism

The primary source of endogenous hexanoate is the microbial fermentation of complex carbohydrates that are indigestible by human enzymes in the colon.[5] Certain species of gut bacteria, such as Clostridium, are known to produce hexanoic acid.[6] Once produced, hexanoate is rapidly absorbed by the colonocytes, where it can be utilized as an energy source, or it can enter the portal circulation to be metabolized by the liver. A smaller fraction may enter the systemic circulation to exert effects on peripheral tissues.

Quantitative Data: Hexanoate Concentrations in Human Samples

The concentration of hexanoate in human biological fluids can vary depending on diet, gut microbiome composition, and health status. The following table summarizes available data on hexanoate concentrations in human feces. Data on plasma concentrations are less established and a key area for future research.

| Biological Matrix | Condition | Analyte | Concentration (Median and Range) | Reference |

| Feces | Healthy Adults | n-Caproic Acid (Hexanoic Acid) | 0.5 mmol/kg (wet weight) (0.0-3.6 mmol/kg) | [7] |

Physiological Roles and Mechanisms of Action

Sodium hexanoate exerts its physiological effects through several key mechanisms, including the activation of G-protein coupled receptors (GPCRs), inhibition of histone deacetylases (HDACs), and modulation of other cellular processes.

G-Protein Coupled Receptor (GPCR) Signaling

Hexanoate is an agonist for the free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41).[8][9] Activation of these receptors on various cell types, including enteroendocrine, immune, and adipocyte cells, triggers downstream signaling cascades that influence a variety of physiological responses.

-

FFAR2 (GPR43): Couples to both Gαi/o and Gαq proteins. Gαi/o activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Gαq activation stimulates phospholipase C (PLC), resulting in an increase in intracellular calcium.[10]

-

FFAR3 (GPR41): Primarily couples to Gαi/o, leading to a decrease in cAMP.[10]

-

FFAR2-FFAR3 Heteromerization: FFAR2 and FFAR3 can form heteromers, which exhibit unique signaling properties, including enhanced cytosolic Ca2+ signaling and the ability to induce p38 phosphorylation, while lacking the ability to inhibit cAMP production.[9][11]

The activation of these GPCRs by hexanoate has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis.[12][13]

Histone Deacetylase (HDAC) Inhibition

Hexanoic acid has been shown to be an inhibitor of histone deacetylase 8 (HDAC8), with a reported inhibition constant (Ki) of 2.35 ± 0.341 mM.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. By inhibiting HDACs, hexanoate can modulate the transcription of genes involved in cell differentiation, proliferation, and inflammation.[3][14]

Modulation of Protein SUMOylation

Recent studies have revealed that SCFAs, including hexanoate, can increase protein SUMOylation in intestinal cells.[2] This is achieved by deactivating intestinal deSUMOylases, leading to the hyperSUMOylation of nuclear matrix-associated proteins. This, in turn, can inhibit the pro-inflammatory NF-κB pathway, thereby dampening inflammatory responses.[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of sodium hexanoate.

GPCR Signaling Pathway

Caption: Sodium Hexanoate GPCR Signaling Pathway.

HDAC Inhibition and SUMOylation Modulation

Caption: Hexanoate's Influence on HDAC and SUMOylation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sodium hexanoate.

Quantification of Hexanoate in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods described for SCFA analysis.[1][15]

1. Sample Preparation and Extraction: a. Homogenize 50 mg of fecal sample in a suitable solvent (e.g., acetone). b. Centrifuge the homogenate to pellet solid debris. c. Collect the supernatant containing the SCFAs. d. For enhanced purity, a solid-phase extraction (SPE) step using a column like Bond Elut Plexa can be employed.[15]

2. Derivatization (Optional but recommended for improved volatility): a. Evaporate the solvent from the extracted sample. b. Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBTFA) and incubate to form silyl (B83357) esters of the SCFAs.[1]

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: DB-FFAP capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[15] c. Injection Volume: 1 µL. d. Carrier Gas: Helium. e. Temperature Program:

- Initial temperature: 80°C, hold for 1 min.

- Ramp 1: 10°C/min to 150°C.

- Ramp 2: 20°C/min to 240°C, hold for 5 min. f. Mass Spectrometer: Agilent 5975C or equivalent. g. Ionization Mode: Electron Ionization (EI). h. Data Acquisition: Scan mode or selected ion monitoring (SIM) for higher sensitivity.

4. Quantification: a. Prepare a standard curve using known concentrations of sodium hexanoate. b. Use an internal standard (e.g., heptanoic acid) to correct for extraction efficiency and injection variability. c. Quantify the hexanoate concentration in the samples by comparing the peak area to the standard curve.

In Vivo Mouse Model of High-Fat Diet-Induced Obesity

This protocol is based on a study investigating the metabolic effects of hexanoic acid.[12][16]

1. Animals and Diet: a. Use male C57BL/6J mice, 6 weeks old. b. Acclimate the mice for 1 week on a standard chow diet. c. Divide the mice into experimental groups:

- Control Group: High-fat diet (HFD).

- Treatment Group: HFD supplemented with 5% (w/w) sodium hexanoate. d. Feed the mice their respective diets for a specified period (e.g., 4 weeks).

2. Intraperitoneal Glucose Tolerance Test (IPGTT): a. Fast the mice for 16 hours. b. Administer sodium hexanoate (2.5 g/kg body weight) or vehicle (0.5% carboxymethylcellulose) via oral gavage.[17] c. After 1 hour, inject glucose (1 g/kg body weight) intraperitoneally. d. Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose injection.

3. Insulin (B600854) Tolerance Test (ITT): a. Fast the mice for 3 hours. b. Administer sodium hexanoate or vehicle as in the IPGTT. c. After 1 hour, inject insulin (0.75 mU/g body weight) intraperitoneally.[17] d. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-insulin injection.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of SCFAs from fecal samples.

Caption: Workflow for Fecal SCFA Analysis.

Conclusion and Future Directions

Sodium hexanoate is a key microbial metabolite with significant potential to influence human health. Its roles in modulating energy metabolism, immune responses, and gene expression through GPCR activation, HDAC inhibition, and regulation of SUMOylation highlight its therapeutic potential for a range of conditions, including metabolic disorders and inflammatory diseases.

Future research should focus on:

-

Establishing standardized methods for the quantification of hexanoate in human plasma and tissues to better understand its pharmacokinetics and link circulating levels to disease states.

-

Conducting well-controlled human intervention studies to confirm the metabolic benefits of sodium hexanoate supplementation observed in preclinical models.

-

Elucidating the detailed downstream signaling pathways and target genes modulated by hexanoate to identify novel therapeutic targets.

-

Investigating the specific gut microbial species and metabolic pathways responsible for hexanoate production to develop strategies for modulating its endogenous synthesis through dietary or probiotic interventions.

This technical guide provides a solid foundation for the continued exploration of sodium hexanoate's role as a human metabolite. The provided data, protocols, and pathway diagrams are intended to facilitate further research and accelerate the translation of these findings into novel therapeutic strategies.

References

- 1. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. SUMOylation at the crossroads of gut health: insights into physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model [biomolther.org]

- 7. researchgate.net [researchgate.net]

- 8. Fecal short-chain fatty acid (SCFA) analysis by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 11. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing | Semantic Scholar [semanticscholar.org]

- 12. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glucagon.com [glucagon.com]

- 14. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Synthesis Pathways for Sodium Hexanoate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for sodium hexanoate (B1226103) (also known as sodium caproate), a versatile saturated fatty acid salt. With applications ranging from pharmaceutical intermediates and food preservatives to its use in biotechnological fermentation processes, a thorough understanding of its synthesis is crucial for researchers and developers.[1] This document details established chemical and biosynthetic routes, providing in-depth experimental protocols, quantitative data for comparison, and logical workflow diagrams to facilitate laboratory and industrial application.

Overview of Synthesis Strategies

Sodium hexanoate is most commonly synthesized through straightforward chemical reactions involving hexanoic acid or its derivatives. However, emerging biosynthetic routes offer an alternative approach starting from renewable feedstocks. The principal pathways covered in this guide are:

-

Neutralization of Hexanoic Acid: The most direct and high-yielding chemical method.

-

Saponification of Hexanoate Esters: A classic ester hydrolysis reaction.

-

Oxidation of Hexanal (B45976): A two-step process involving the oxidation of an aldehyde precursor.

-

Biosynthesis via Fermentation: Production of hexanoic acid by microorganisms, followed by recovery and neutralization.

The following diagram illustrates these primary synthesis routes.

Caption: Primary chemical and biosynthetic pathways for the synthesis of sodium hexanoate.

Chemical Synthesis Pathways

Chemical synthesis offers reliable, high-yield methods for producing sodium hexanoate. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

Pathway 1: Neutralization of Hexanoic Acid

This is the most common and straightforward method for preparing sodium hexanoate.[2] It involves a simple acid-base reaction between hexanoic acid and a sodium-containing base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction with NaOH exhibits faster kinetics, while the reaction with NaHCO₃ is driven to completion by the release of carbon dioxide gas.[2]

This protocol is adapted from an industrial process for a similar compound and is suitable for large-scale synthesis.[3]

-

Charging Reactor: Charge a suitable reactor with hexanoic acid (e.g., 950 kg).

-

Base Addition: Under constant stirring, continuously add an aqueous solution of sodium hydroxide (e.g., 40% w/v) to the reactor. The reaction is exothermic and may require cooling to maintain the temperature below 70°C.

-

pH Monitoring: Monitor the pH of the reaction mixture continuously. Continue adding the base until the pH is stable in the range of 8.0-10.0.[4]

-

Dehydration: Heat the resulting aqueous solution of sodium hexanoate to distill off water. This can be done under atmospheric pressure or vacuum to reduce the temperature required.

-

Drying: Continue heating until the moisture content of the product is below 2.0%.

-

Milling & Isolation: Cool the resulting solid mass, which may form lumps. Mill the product to obtain a fine, powdered form. The final product is then tested for quality and packaged.

| Parameter | Sodium Hydroxide (NaOH) | Sodium Bicarbonate (NaHCO₃) | Reference |

| Typical Yield | >90% (up to 98%) | >90% | [3][4] |

| Purity (Post-Purification) | ≥98.5% | ≥98.5% | [4] |

| Reaction Kinetics | Fast, Exothermic | Slower, Driven by CO₂ release | [2] |

| Key Process Control | Temperature Management | Efficient gas venting | [2] |

| Endpoint pH | 8.0 - 10.0 | 8.0 - 10.0 | [4] |

Pathway 2: Saponification of Methyl Hexanoate

Saponification is the base-catalyzed hydrolysis of an ester.[5] In this pathway, a hexanoate ester, such as methyl hexanoate, is heated with an alkali like sodium hydroxide to yield sodium hexanoate and the corresponding alcohol (methanol). The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base.[5][6]

This protocol is a representative procedure for the saponification of an ester.[6]

-

Reaction Setup: In a round-bottom flask, dissolve methyl hexanoate (1.0 eq) in a mixture of methanol (B129727) and a 1 M aqueous solution of sodium hydroxide (1.5 eq). A typical solvent ratio would be 1:1 methanol to aqueous NaOH.

-

Reaction Conditions: Stir the resulting mixture at room temperature for 5-12 hours or heat under reflux for 2-4 hours to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester and the methanol by-product.

-

Isolation: The aqueous layer contains the sodium hexanoate product. The product can be isolated by evaporating the water under reduced pressure.

-

Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot methanol, allow it to cool to induce crystallization, filter the crystals, and dry under vacuum.[4]

| Parameter | Value | Reference |

| Reactants | Methyl Hexanoate, Sodium Hydroxide | [5] |

| Solvent | Methanol / Water | [6] |

| Typical Yield | >95% | [6] |

| Reaction Time | 2-4h (reflux) or 5-12h (room temp.) | [6] |

| Purity (Post-Recrystallization) | >99% | [4] |

Pathway 3: Oxidation of Hexanal

This pathway involves two main steps: the oxidation of hexanal to hexanoic acid, followed by the neutralization of the acid to form the sodium salt. The Jones oxidation is a common and effective method for converting aldehydes to carboxylic acids with high yields.[4][7]

-

Preparation of Jones Reagent (2.5 M): In a beaker cooled in an ice-water bath, dissolve chromium trioxide (CrO₃, 25 g) in water (75 mL). Slowly and with careful stirring, add concentrated sulfuric acid (25 mL), keeping the temperature below 5°C.[8]

-

Oxidation Reaction: Dissolve hexanal (1.0 eq) in acetone (B3395972) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Slowly add the prepared Jones reagent dropwise to the hexanal solution. The reaction is exothermic. The color of the mixture will change from orange/red to green, indicating the reduction of Cr(VI) to Cr(III) and the completion of the oxidation.[9]

-

Quenching: Once the reaction is complete (as indicated by TLC or the persistent orange color of the Jones reagent), quench the excess oxidant by adding a small amount of 2-propanol until the green color is stable.

-

Extraction of Hexanoic Acid: Dilute the reaction mixture with water and extract the hexanoic acid into an organic solvent like ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude hexanoic acid.

-

Neutralization: Dissolve the crude hexanoic acid in a suitable solvent (e.g., water or ethanol) and neutralize with a stoichiometric amount of aqueous NaOH to a pH of 8-10 to form sodium hexanoate.

-

Isolation: Remove the solvent under reduced pressure to isolate the solid sodium hexanoate.

Caption: Experimental workflow for the synthesis of sodium hexanoate via Jones oxidation of hexanal.

Biosynthesis Pathway

The biosynthetic production of sodium hexanoate is a multi-step process that begins with the fermentation of renewable carbon sources by specific microorganisms to produce hexanoic acid. This is followed by downstream processing to recover the acid and convert it to its sodium salt.

Step 1: Fermentation

Various microorganisms, including strains of Clostridium, Megasphaera, and the yeast Kluyveromyces marxianus, are capable of producing hexanoic acid from substrates like sucrose or galactose.[][11] The production titers can vary significantly based on the microbial strain, substrate, and fermentation conditions.

This is a generalized protocol for batch fermentation.

-

Medium Preparation: Prepare a suitable fermentation medium containing a carbon source (e.g., 55 g/L sucrose), nitrogen sources (e.g., yeast extract, tryptone), and essential minerals.[] For some strains, supplementation with sodium butyrate (B1204436) (e.g., 5 g/L) can enhance production.[]

-

Inoculation: Inoculate the sterile medium with a pre-culture of the selected microorganism (e.g., Megasphaera elsdenii).

-

Fermentation Conditions: Maintain the fermentation under anaerobic conditions at a controlled temperature (e.g., 37°C) and pH (e.g., pH 6.0). The fermentation can run for several days (e.g., 144 hours).[]

-

In-situ Recovery (Optional): To prevent product inhibition and increase yield, in-situ recovery methods like liquid-liquid extraction can be employed during fermentation.[]

Step 2: Downstream Processing and Recovery

Recovering hexanoic acid from the complex fermentation broth is a critical and often challenging step.[12] Liquid-liquid extraction is a promising technique.[12][13]

-

Broth Acidification: After fermentation, acidify the cell-free broth to a pH of ~2.5 using a strong acid (e.g., HCl). This converts the dissolved sodium hexanoate to the less soluble hexanoic acid.[12]

-

Solvent Extraction: Extract the hexanoic acid from the acidified broth using a suitable organic solvent, such as ethyl acetate or a mixture of 10% (v/v) alamine 336 in oleyl alcohol.[][12] Perform the extraction for at least 30 minutes with vigorous stirring.[12]

-

Solvent Removal: Separate the organic phase and remove the solvent by distillation to obtain crude hexanoic acid.

-

Neutralization: Re-dissolve the crude hexanoic acid and neutralize it with aqueous NaOH to form sodium hexanoate, as described in Pathway 1.

-

Isolation: Isolate the final product by evaporation of the solvent.

| Microorganism | Carbon Source | Titer (Hexanoic Acid) | Recovery Efficiency | Reference |

| K. marxianus H4A | Galactose | 154 mg/L | - | [11] |

| M. elsdenii | Sucrose + Na-Butyrate | 8.19 g/L | >90% (Extraction) | [] |

| Clostridium sp. BS-1 | Sucrose | 28.42 g/L | >90% (Extraction) | [] |

Summary and Conclusion

This guide has detailed four primary pathways for the synthesis of sodium hexanoate. For large-scale, cost-effective production, the neutralization of hexanoic acid remains the most direct and efficient method, with well-established protocols and high yields. Saponification of esters provides an excellent alternative if the corresponding ester is a more readily available starting material. The oxidation of hexanal is a viable, though more complex, multi-step chemical route. Finally, biosynthesis represents a promising "green" alternative using renewable feedstocks, although challenges in product titers and downstream processing must be addressed for it to be economically competitive with traditional chemical methods. The selection of the optimal pathway will depend on factors such as starting material cost and availability, required purity, production scale, and environmental considerations.

References

- 1. Transcriptomic profiling of an evolved Yarrowia lipolytica strain: tackling hexanoic acid fermentation to increase lipid production from short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium hexanoate | 10051-44-2 | Benchchem [benchchem.com]

- 3. A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt [quickcompany.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 11. A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]

- 13. Recovery Techniques Enabling Circular Chemistry from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Hexanoate (CAS 10051-44-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium hexanoate (B1226103) (CAS 10051-44-2), a versatile short-chain fatty acid salt. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and biological evaluation, and explores its mechanisms of action, including its role in cell signaling.

Physicochemical Properties and Safety Information

Sodium hexanoate, also known as sodium caproate, is the sodium salt of hexanoic acid.[1] It is a white to off-white crystalline powder with a variety of applications in research and industry.[2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 10051-44-2 | [1] |

| Molecular Formula | C₆H₁₁NaO₂ | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility | Soluble in water | |

| Melting Point | >300 °C | |

| Boiling Point | Decomposes | |

| Density | No data available | |

| Purity | Typically ≥99% |

Safety and Handling

Sodium hexanoate is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the compound. Store in a cool, dry, and well-ventilated area.

Applications in Research and Development

Sodium hexanoate has a broad range of applications stemming from its properties as a short-chain fatty acid.

-

Food Industry: Utilized as a food preservative and flavoring agent, it inhibits the growth of molds and bacteria in products like baked goods and dairy.[2]

-

Pharmaceuticals: It serves as an excipient in drug formulations and is explored for its potential in developing controlled-release systems due to its biocompatibility.[2]

-

Cosmetics: Acts as a surfactant and emulsifier in personal care products.

-

Biotechnology: Used in microbial fermentation as a carbon source for the production of biofuels and enzymes.[2]

-

Research Chemical: It is widely used in metabolic studies as a potential energy source and to investigate fatty acid metabolism.[2] It also serves as a corrosion inhibitor for some metals.

Experimental Protocols

This section provides detailed methodologies for key experiments involving sodium hexanoate.

Synthesis of Sodium Hexanoate via Neutralization

This protocol describes the synthesis of sodium hexanoate from hexanoic acid and sodium hydroxide (B78521).

Materials:

-

Hexanoic acid (C₆H₁₂O₂)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a fume hood, dissolve a known molar amount of sodium hydroxide in deionized water to create a standardized solution (e.g., 1 M).

-

In a separate beaker, add an equimolar amount of hexanoic acid.

-

Slowly add the NaOH solution to the hexanoic acid with constant stirring. The reaction is exothermic.

-

Monitor the pH of the solution. Continue adding NaOH solution dropwise until the pH of the solution is neutral to slightly alkaline (pH 7-8).

-

Once the reaction is complete, transfer the solution to a round-bottom flask.

-

Concentrate the solution using a rotary evaporator to remove the water.

-

The resulting crude sodium hexanoate can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the crystals by filtration and dry them under a vacuum to obtain pure sodium hexanoate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of sodium hexanoate against Escherichia coli.

Materials:

-

Sodium hexanoate

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Sodium Hexanoate Stock Solution: Prepare a sterile stock solution of sodium hexanoate in MHB at a high concentration (e.g., 128 mg/mL).

-

Prepare Bacterial Inoculum: Culture E. coli in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the sodium hexanoate stock solution with MHB to obtain a range of concentrations (e.g., from 64 mg/mL down to 0.125 mg/mL). Leave a column for a positive control (bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted sodium hexanoate and the positive control well.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of sodium hexanoate that completely inhibits visible growth of E. coli. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Biological Activity and Signaling Pathways

As a short-chain fatty acid, sodium hexanoate exhibits a range of biological activities, primarily through its interaction with cellular metabolism and specific receptors.

Antimicrobial Mechanism of Action

The antimicrobial activity of fatty acids like hexanoate is attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic carbon chain interacts with the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can interfere with cellular transport and energy production, ultimately leading to cell death.

Cell Signaling through G-Protein Coupled Receptors (GPCRs)

Short-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), particularly GPR40 (also known as FFA1) and GPR41 (FFA3).[3][4][5] The activation of these receptors by sodium hexanoate can trigger downstream signaling cascades.

GPR40 Signaling Pathway: The binding of sodium hexanoate to GPR40, which is coupled to a Gq alpha subunit, initiates a signaling cascade.[4][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4][5] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.[4] The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. In pancreatic β-cells, this pathway is known to potentiate glucose-stimulated insulin (B600854) secretion.[3][5]

Conclusion

Sodium hexanoate is a compound of significant interest to researchers in various fields. Its well-defined physicochemical properties, coupled with its diverse biological activities, make it a valuable tool in drug development, biotechnology, and fundamental scientific research. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further investigation and application of this versatile molecule.

References

- 1. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Sodium Hexanoate in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexanoate (B1226103), the sodium salt of hexanoic acid, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, food science, and biotechnology. Its amphiphilic nature, stemming from a six-carbon hydrophobic tail and a hydrophilic carboxylate headgroup, governs its solubility and interfacial properties. Understanding the solubility of sodium hexanoate in polar solvents is critical for its application in drug delivery systems, as a food preservative, and in various biotechnological processes. This technical guide provides a comprehensive overview of the solubility of sodium hexanoate in key polar solvents, details relevant experimental protocols, and presents a logical workflow for solubility determination.

Physicochemical Properties of Sodium Hexanoate

A summary of the key physicochemical properties of sodium hexanoate is presented in Table 1. These properties are fundamental to understanding its behavior in solution.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁NaO₂ | [1] |

| Molecular Weight | 138.14 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [1][2] |

| CAS Number | 10051-44-2 | [2] |

Solubility of Sodium Hexanoate in Polar Solvents

Sodium hexanoate is generally characterized as being soluble in polar solvents. This solubility is attributed to the strong ion-dipole interactions between the sodium and carboxylate ions of the salt and the polar solvent molecules. The hydrophobic hexyl chain, however, modulates this solubility, making it an interesting case study in the balance of hydrophilic and hydrophobic interactions.

| Solvent | Qualitative Solubility | Reference |

| Water | Soluble | [1] |

| Methanol | Soluble | [3] |

| Ethanol | Slightly soluble in alcohol | [3] |

| N,N-Dimethylformamide | Very soluble | |

| Glacial Acetic Acid | Sparingly soluble | |

| Chloroform | Very slightly soluble |

It is important to note that the solubility of sodium hexanoate, like other salts of weak acids, can be influenced by the pH of the aqueous solution. In acidic conditions, the carboxylate ion will be protonated to form hexanoic acid, which has a much lower solubility in water.

Experimental Protocol for Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of sodium hexanoate in a polar solvent, such as water or ethanol. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

Sodium Hexanoate

-

Polar solvent of interest (e.g., deionized water, absolute ethanol)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of sodium hexanoate to a known volume of the polar solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot through a membrane filter (e.g., 0.22 µm) that is compatible with the solvent to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of sodium hexanoate in the filtrate using a validated analytical method.

-

Gravimetric Analysis: A known volume of the filtrate can be evaporated to dryness in a pre-weighed container. The mass of the remaining solid will correspond to the amount of dissolved sodium hexanoate.

-

Chromatographic Methods (HPLC/GC): Dilute the filtrate to a suitable concentration and analyze it using HPLC or GC with an appropriate detector (e.g., UV-Vis for HPLC if the molecule has a chromophore, or a Flame Ionization Detector for GC after derivatization). A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

-

Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of sodium hexanoate can be visualized using the following diagram.

Conclusion

This technical guide has summarized the available information on the solubility of sodium hexanoate in polar solvents. While qualitative data indicates its general solubility, a clear need exists for comprehensive quantitative studies to establish precise solubility values at different temperatures. The provided experimental protocol and workflow diagram offer a robust framework for researchers to conduct such investigations. A deeper, quantitative understanding of the solubility of sodium hexanoate will undoubtedly facilitate its broader application and optimization in various scientific and industrial endeavors.

References

An In-depth Technical Guide to Hexanoic Acid Sodium Salt (Sodium Caproate)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hexanoic acid sodium salt, interchangeably known as sodium caproate, is the sodium salt of hexanoic acid, a six-carbon saturated fatty acid.[1][2][3] This compound has garnered significant interest across various scientific disciplines, from its application as a food preservative to its emerging roles in pharmaceutical sciences as a permeation enhancer and a potential therapeutic agent.[4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its study, and an exploration of its mechanisms of action in biological systems. All quantitative data has been summarized into structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Sodium caproate is a white to off-white crystalline powder that is soluble in water.[4][5] It is an organic sodium salt formed by the replacement of the acidic proton from the carboxyl group of hexanoic acid with a sodium ion.[1][6]

General Properties

| Property | Value | Reference |

| Synonyms | Sodium caproate, Hexanoic acid sodium salt, Sodium n-caproate, Caproic acid sodium salt | [1][2][3] |

| CAS Number | 10051-44-2 | [2][3][4] |

| Molecular Formula | C₆H₁₁NaO₂ | [1][4] |

| Molecular Weight | 138.14 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [4] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 350 °C | [7] |

| Boiling Point | 204.6 °C at 760 mmHg | [7] |

| Solubility | Soluble in water. Soluble in DMSO, DMF, and ethanol. | [3][7] |

| pKa of Hexanoic Acid | ~4.88 | [8] |

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of sodium caproate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum of sodium caproate in D₂O typically shows characteristic peaks for the alkyl chain protons. For the related sodium decanoate (B1226879) (sodium caprate), proton chemical shifts have been reported at approximately 2.18 ppm (α-CH₂), 1.54 ppm (β-CH₂), 1.30 ppm (γ, δ, etc. CH₂), and 0.88 ppm (ω-CH₃).[9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of sodium caproate exhibits characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are typically observed in the regions of 1550-1610 cm⁻¹ and 1380-1460 cm⁻¹, respectively.[10]

-

Mass Spectrometry (MS) : In mass spectrometry, the fragmentation of the molecular ion can provide structural information. For straight-chain carboxylates, fragmentation often involves the loss of alkyl radicals.[11][12]

Applications in Research and Drug Development

Sodium caproate has a diverse range of applications, reflecting its versatile chemical nature.

-

Food Industry : Used as a food additive and flavoring agent.[4]

-

Pharmaceuticals : Investigated as a permeation enhancer to improve the oral bioavailability of poorly absorbed drugs.[4] It is also being explored for its potential anticancer properties.[1]

-

Cosmetics : Utilized as an emulsifier and surfactant in personal care products.[4]

-

Biotechnology : Serves as a carbon source in microbial fermentation processes.[4][13]

Biological Activities and Mechanisms of Action

Recent research has unveiled significant biological activities of sodium caproate, particularly in the fields of drug delivery and oncology.

Intestinal Permeation Enhancement

Sodium caproate is recognized for its ability to enhance the intestinal absorption of various therapeutic molecules.[1] The primary mechanism involves the transient and reversible opening of paracellular pathways by modulating tight junctions between intestinal epithelial cells.[4][14]

-

Mechanism of Action : Sodium caprate has been shown to cause a rapid and reversible decrease in transepithelial resistance by affecting the paracellular pathway.[14] It leads to a reduction of tricellulin in tricellular tight junctions and claudin-5 in bicellular tight junctions.[14] This action increases the permeability for molecules such as fluorescein (B123965) and FITC-dextran.[14] Some studies also suggest that it may increase membrane fluidity by inserting into the cell membrane bilayer.[15]

References

- 1. Potential anticancer effect of sodium caprate on human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by the sodium butyrate in human gastric cancer TMK-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evaluation of effects of sodium caprate on enteral peptide absorption and on mucosal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption enhancement in intestinal epithelial Caco-2 monolayers by sodium caprate: assessment of molecular weight dependence and demonstration of transport routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. CAPRIC ACID SODIUM SALT(1002-62-6) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Experiences and Translatability of In Vitro and In Vivo Models to Evaluate Caprate as a Permeation Enhancer | CoLab [colab.ws]

- 14. vetmed.fu-berlin.de [vetmed.fu-berlin.de]

- 15. diva-portal.org [diva-portal.org]

Toxicological Profile of Sodium Hexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for sodium hexanoate (B1226103) is limited. This guide summarizes the existing information and, where data is absent, provides context using information from related compounds and standardized testing protocols. All data derived from read-across is clearly indicated.

Executive Summary

Sodium hexanoate (CAS No. 10051-44-2) is the sodium salt of hexanoic acid. It is utilized in various industrial applications, including as a food preservative and in the synthesis of other chemicals. This document provides a comprehensive overview of the available toxicological data for sodium hexanoate, intended to inform researchers, scientists, and professionals in drug development. The profile covers acute toxicity, local tolerance, genotoxicity, repeated-dose toxicity, carcinogenicity, and reproductive and developmental toxicity. Due to the scarcity of specific data for sodium hexanoate, information from its parent compound, hexanoic acid, and a structurally related compound, sodium perfluorohexanoate, is included for comparative purposes and to provide a broader toxicological context. Standard experimental protocols from the Organisation for Economic Co-operation and Development (OECD) are detailed for key toxicological endpoints.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 10051-44-2 | |

| Molecular Formula | C6H11NaO2 | [1] |

| Molecular Weight | 138.14 g/mol | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [3] |

Toxicological Data

Acute Toxicity

Data on the acute toxicity of sodium hexanoate via oral, dermal, or inhalation routes are largely unavailable in the public domain.[4][5]

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Not available | Oral | No data available | Not classified | [4][5] |

| LD50 | Not available | Dermal | No data available | Not classified | [4][5] |

| LC50 | Not available | Inhalation | No data available | Not classified | [4][5] |

Local Tolerance

Sodium hexanoate is classified as an irritant to the skin and eyes and may cause respiratory irritation.[1][2][6]

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Not specified | Causes skin irritation | Category 2 | [1][5] |

| Eye Irritation | Not specified | Causes serious eye irritation | Category 2 | [1][5] |

| Respiratory Irritation | Not specified | May cause respiratory irritation | STOT SE 3 | [1] |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (Sodium Hexanoate) | S. typhimurium | With & without S9 | No data available | [4][5] |

| Ames Test (Hexanoic Acid) | S. typhimurium / E. coli | With & without S9 | Negative | [7] |

| In vitro Chromosome Aberration (Sodium Hexanoate) | Mammalian cells | With & without S9 | No data available | [4][5] |

| In vitro Chromosome Aberration (Sodium Perfluorohexanoate) | Human lymphocytes | With & without S9 | Negative | [8] |

Repeated-Dose Toxicity

No repeated-dose toxicity studies for sodium hexanoate were identified.

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| Subacute (28-day) | Not available | Oral | No data available | No data available | No data available | |

| Subchronic (90-day) | Not available | Oral | No data available | No data available | No data available | |

| Subchronic (90-day) (Sodium Perfluorohexanoate) | Rat | Oral | 20 mg/kg/day | 100 mg/kg/day | Nasal lesions | [8] |

Carcinogenicity

There are no studies available on the carcinogenic potential of sodium hexanoate.[4][5] Regulatory bodies such as IARC, NTP, ACGIH, and OSHA have not classified sodium hexanoate as a carcinogen.[4]

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for sodium hexanoate are unavailable.[4][5] A study on the related compound, heptanoic acid (read-across for hexanoic acid), showed a maternal toxicity NOAEL of 300 mg/kg/day and a developmental toxicity NOAEL of 1000 mg/kg/day in rats.[9]

| Study Type | Species | Route | Maternal NOAEL | Developmental NOAEL | Key Findings | Reference |

| Reproductive Toxicity | Not available | Oral | No data available | No data available | No data available | |

| Developmental Toxicity (Heptanoic Acid) | Rat | Oral | 300 mg/kg/day | 1000 mg/kg/day | Maternal mortality at high dose | [9] |

| Reproductive Toxicity (Sodium Perfluorohexanoate) | Rat | Oral | 20 mg/kg/day (P1 adults) | 100 mg/kg/day (F1 pups) | Reduced pup weights | [8] |

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are outlined below, based on OECD Test Guidelines. These represent the standard methodologies that would be employed to generate robust toxicological data.

Skin Irritation/Corrosion (OECD TG 404)

The substance is applied to the shaved skin of a single animal (typically an albino rabbit). The site is observed for erythema and edema at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal. If a corrosive effect is not observed, the response in up to two additional animals is confirmed.

Eye Irritation/Corrosion (OECD TG 405)

A single dose of the test substance is applied to one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[10] The eyes are examined at 1, 24, 48, and 72 hours, and observations are scored for effects on the cornea, iris, and conjunctiva.[10][11]

Ames Test (OECD TG 471)

Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix).[12] The number of revertant colonies (bacteria that regain the ability to synthesize histidine) is counted and compared to controls to assess mutagenic potential.[12]

In Vitro Chromosome Aberration Test (OECD TG 473)

Cultured mammalian cells (e.g., human lymphocytes, Chinese hamster ovary cells) are exposed to the test substance with and without metabolic activation.[13][14] Cells are harvested at a suitable time point, and metaphase chromosomes are examined for structural aberrations.[14]

Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

The test substance is administered orally to rodents daily for 28 days.[15] Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[15] At the end of the study, hematology, clinical biochemistry, and histopathology are performed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[15][16]

Reproductive/Developmental Toxicity Screening Test (OECD TG 421)

The test substance is administered to male and female rodents for a minimum of four weeks for males and throughout the study for females.[17][18] Animals are mated, and females are dosed through gestation and lactation.[17] Endpoints include effects on fertility, pregnancy, and offspring viability and growth.[17][18]

Visualizations

Caption: General workflow for toxicological assessment of a chemical substance.

Conclusion

The toxicological profile of sodium hexanoate is currently incomplete due to a lack of available data for several key endpoints. It is classified as a skin and eye irritant and may cause respiratory irritation. Based on data from its parent compound, hexanoic acid, a lack of mutagenic potential is suggested. However, without specific studies on repeated-dose toxicity, carcinogenicity, and reproductive/developmental toxicity, a comprehensive risk assessment cannot be performed. Further testing, following standardized OECD guidelines, is necessary to fully characterize the toxicological profile of sodium hexanoate and to establish safe exposure limits for human health. Professionals in drug development and other relevant fields should exercise caution and consider the need for additional data generation when working with this compound.

References

- 1. Sodium hexanoate | C6H11NaO2 | CID 4087444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium hexanoate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. Genetic Toxicity Evaluation of Hexanoic Acid in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A64828 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 8. Toxicological evaluation of sodium perfluorohexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. flashpointsrl.com [flashpointsrl.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. criver.com [criver.com]

- 14. search.library.brandeis.edu [search.library.brandeis.edu]

- 15. oecd.org [oecd.org]

- 16. ecetoc.org [ecetoc.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

An In-depth Technical Guide to the Environmental Impact and Biodegradability of Sodium Hexanoate

For Immediate Release

This technical guide provides a comprehensive analysis of the environmental fate and ecotoxicological profile of sodium hexanoate (B1226103). The information is intended for researchers, scientists, and drug development professionals engaged in environmental risk assessment. Data has been synthesized from multiple sources, with a focus on standardized testing protocols to ensure reliability and comparability. In aqueous solutions, sodium hexanoate, the sodium salt of hexanoic acid, dissociates into the sodium cation (Na+) and the hexanoate anion. Under environmental pH conditions (typically 6-9), hexanoate is in equilibrium with its conjugate acid, hexanoic acid. Therefore, the environmental fate and effects of hexanoic acid are considered directly relevant and are presented herein.

Environmental Fate and Transport

The potential for a substance to persist, bioaccumulate, and move through the environment is a key component of its risk profile.

Biodegradability

Contrary to some general classifications of short-chain fatty acids, standardized tests indicate that hexanoic acid is not readily biodegradable. Data from studies conducted according to OECD (Organisation for Economic Co-operation and Development) guidelines show low levels of mineralization over a 28-day period.

-

In a key study following OECD Guideline 301F (Manometric Respirometry Test), hexanoic acid achieved only 3% biodegradation after 28 days.

-

A supporting study using OECD Guideline 301B (CO2 Evolution Test) found a degradation of just 1.1% over the same period.

These results from ECHA (European Chemicals Agency) registration dossiers are considered highly reliable. While other screening tests have suggested higher degradation rates (e.g., a 5-day theoretical Biochemical Oxygen Demand (BOD) of 44% and a 20-day theoretical BOD of 87%), the results from the more stringent and comprehensive OECD 301 guideline studies indicate a potential for persistence in the aquatic environment.[1]

Bioaccumulation Potential

The potential for sodium hexanoate to accumulate in living organisms is considered low. This assessment is based on its octanol-water partition coefficient (Log Kow) and its Bioconcentration Factor (BCF).

-

The Log Kow for hexanoic acid is 1.92 , a value significantly below the general threshold of concern ( >3) for bioaccumulation.[2]

-

Based on this Log Kow, a BCF of 3 has been calculated, which suggests a low potential for bioconcentration in aquatic organisms.[2] An ECHA dossier also provides a read-across BCF value of 255 L/kg ; while higher, this is still below the threshold that typically triggers regulatory concern (BCF > 2000 L/kg for bioaccumulative classification under REACH).[2]

Ecotoxicological Profile

The ecotoxicity of sodium hexanoate has been evaluated across three key trophic levels: fish, aquatic invertebrates, and algae. The data presented is for hexanoic acid.

| Endpoint | Species | Guideline | Duration | Value (mg/L) | Reference |

| Acute Fish Toxicity | Pimephales promelas (Fathead Minnow) | OECD 203 | 96 hours | LC50 = 88 | [1] |

| Acute Invertebrate Toxicity | Daphnia magna (Water Flea) | OECD 202 | 48 hours | EC50 = 72 | [2] |

| Algae Growth Inhibition | Selenastrum capricornutum | OECD 201 | 72 hours | ErC50 = 56.4 | [2] |

| Algae Growth Inhibition | Selenastrum capricornutum | OECD 201 | 72 hours | NOEC = 32 | [2] |

| LC50: Lethal Concentration, 50%. EC50: Effect Concentration, 50%. ErC50: Effect Concentration, 50% (based on growth rate). NOEC: No Observed Effect Concentration. |

Experimental Protocols

Standardized methodologies are crucial for generating reproducible and comparable environmental data. The following sections detail the protocols for the key experiments cited in this guide.

OECD 301: Ready Biodegradability

This series of tests is designed to assess whether a chemical substance is likely to biodegrade rapidly and completely in an aerobic aquatic environment.

-

Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms (typically from a sewage treatment plant). The mixture is incubated in the dark under aerobic conditions for 28 days. Degradation is measured by analyzing a parameter such as Dissolved Organic Carbon (DOC) removal, oxygen consumption (Biochemical Oxygen Demand, BOD), or carbon dioxide production.

-

Key Methods Cited:

-

OECD 301B (CO₂ Evolution Test): Mineralization is quantified by measuring the CO₂ produced as the test substance is metabolized by microorganisms. The evolved CO₂ is trapped in a barium or sodium hydroxide (B78521) solution and quantified by titration or with an inorganic carbon analyzer.

-